N-(3-nitrophenyl)decanamide
Overview
Description
Decanoyl m-Nitroaniline (DemNA) is one of several nitroaniline fatty acid amides which can be used to measure fatty acid amide hydrolase (FAAH) activity. FAAH is a relatively unselective enzyme in that it accepts a variety of amide head groups other than the ethanolamine of its endogenous substrate anandamide (arachidonyl ethanolamide; AEA). It also will hydrolyze fatty acid amides with fewer carbons and fewer double bonds than arachidonate. Exposure of DemNA to FAAH activity results in the release of the yellow colorimetric dye m-nitroaniline (ε = 13,500 at 410 nm) This allows the fast and convenient measurement of FAAH activity using a 96 well plate spectrophotometer.
Biological Activity
N-(3-nitrophenyl)decanamide (NPD) is a synthetic compound that has garnered interest in various biological research fields due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by detailed research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula , characterized by a decanamide backbone with a nitrophenyl substituent. The compound crystallizes in the monoclinic space group P21/n, and its structure has been elucidated through single-crystal X-ray diffraction and density functional theory (DFT) simulations .
Biological Activity Overview
The biological activities of NPD can be categorized into several key areas:
- Role in Plant Morphogenesis : NPD influences root system architecture in Arabidopsis thaliana, promoting lateral root formation while inhibiting primary root growth. Nitric oxide is identified as a crucial signaling molecule in this process.
- Immunomodulatory Properties : Related compounds have demonstrated significant immunosuppressive effects, inhibiting murine splenocyte proliferation and delaying hypersensitivity reactions.
- Antibacterial Potential : Studies indicate that NPD exhibits antibacterial properties, particularly against Staphylococcus aureus, suggesting its potential as an alternative antibacterial therapy.
The mechanisms through which NPD exerts its biological effects include:
- Nitric Oxide Signaling : The modulation of nitric oxide levels plays a pivotal role in the signaling pathways associated with root growth and immune responses.
- Interaction with Fatty Acid Amide Hydrolase (FAAH) : NPD can serve as a substrate for FAAH, influencing lipid signaling pathways that are critical for various physiological processes.
Table 1: Summary of Biological Activities
Activity Type | Description | Key Findings |
---|---|---|
Plant Morphogenesis | Modulates root architecture | Promotes lateral roots; inhibits primary roots |
Immunomodulation | Affects immune cell function | Inhibits murine splenocyte proliferation |
Antibacterial | Inhibits bacterial growth | Effective against Staphylococcus aureus |
Case Study 1: Plant Morphogenesis
Méndez-Bravo et al. (2010) investigated the effects of alkamides on Arabidopsis thaliana. They found that NPD significantly alters root architecture through nitric oxide signaling pathways, emphasizing its role in plant development.
Case Study 2: Antibacterial Properties
Edobor-Osoh et al. (2019) explored the antibacterial efficacy of NPD functionalized with paramagnetic manganite. Their results indicated strong activity against Staphylococcus aureus, suggesting potential clinical applications in treating bacterial infections.
Future Directions
Research on this compound is still evolving. Future studies could focus on:
- Mechanistic Studies : Further elucidation of the precise molecular mechanisms underlying its biological activities.
- Therapeutic Applications : Exploring its potential in clinical settings, particularly for immunomodulation and antibacterial therapies.
- Synthesis of Derivatives : Investigating structural modifications to enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
N-(3-nitrophenyl)decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(13-14)18(20)21/h9-11,13H,2-8,12H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNIMTCNOZNHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408390 | |
Record name | N-(3-nitrophenyl)decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72298-61-4 | |
Record name | N-(3-nitrophenyl)decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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